

Technical Guide: Characterization of GS-441524

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Compound of Interest

Compound Name: *Disperse blue 291*

Cat. No.: *B15555911*

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This document provides a detailed technical overview of GS-441524, the nucleoside analog that is the active metabolite of the antiviral drug remdesivir.

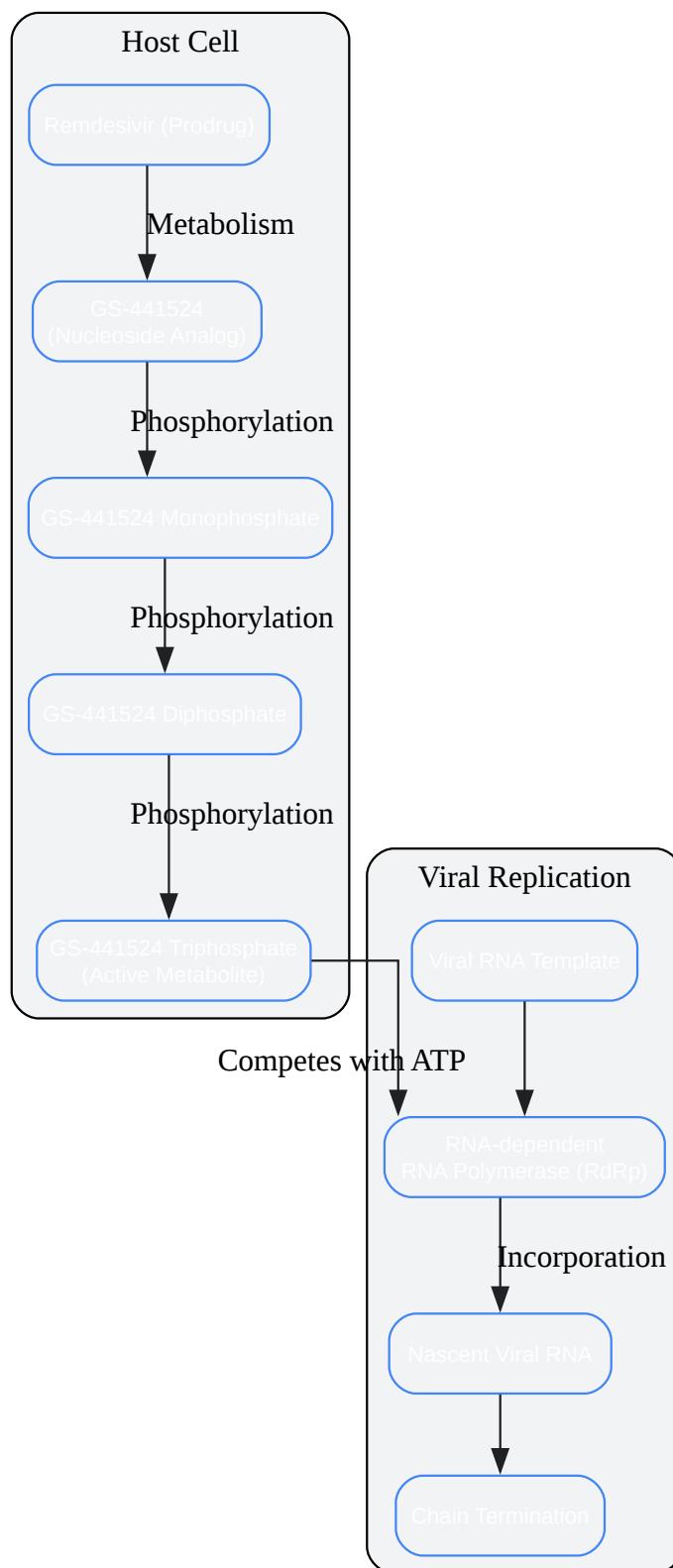
Chemical and Physical Properties

GS-441524 is an adenosine nucleotide analog.^[8] It is the core component responsible for the antiviral activity of remdesivir.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₃ N ₅ O ₄	[8]
Molecular Weight	291.26 g/mol	[8]
IUPAC Name	(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][7]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile	[7]
CAS Number	1191237-69-0	[8]
Half-life	Approximately 24 hours in human patients	[7]

Mechanism of Action

GS-441524 exerts its antiviral effect by inhibiting viral RNA-dependent RNA polymerase (RdRp). As a nucleoside analog, it must be intracellularly phosphorylated to its active triphosphate form, GS-441524 triphosphate (also known as GS-443902).[7][8] This active metabolite mimics endogenous adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the RdRp.[9] The incorporation of GS-441524 triphosphate into the viral RNA leads to delayed chain termination, thereby disrupting viral replication.[10]

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Metabolic activation and mechanism of action of GS-441524.

Antiviral Activity

GS-441524 has demonstrated broad-spectrum antiviral activity against various RNA viruses. It is particularly noted for its efficacy against coronaviruses, including the virus responsible for Feline Infectious Peritonitis (FIP) and SARS-CoV-2.[\[7\]](#)[\[8\]](#)

Virus	Cell Line	EC ₅₀	CC ₅₀	Reference
Feline Infectious Peritonitis Virus (FIPV)	CRFK cells	0.78 μM	>100 μM	[11] [12]
SARS-CoV-2	Vero E6 cells	0.47 μM	>10 μM	[8]
MERS-CoV	Vero E6 cells	0.56 μM	>10 μM	[8]

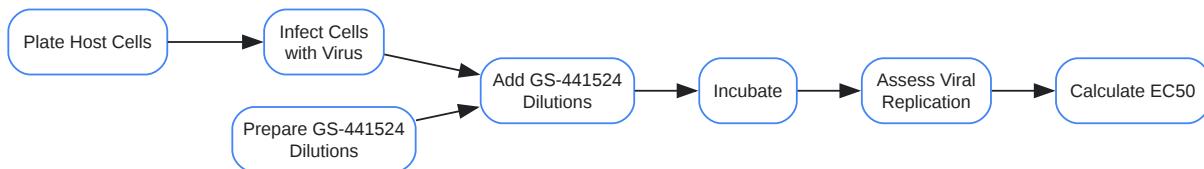
Experimental Protocols

Objective: To determine the half-maximal effective concentration (EC₅₀) of GS-441524 against a target virus.

Methodology:

- Cell Culture: Plate a suitable host cell line (e.g., Vero E6 for SARS-CoV-2, CRFK for FIPV) in 96-well plates and incubate until a confluent monolayer is formed.
- Compound Preparation: Prepare a series of dilutions of GS-441524 in cell culture medium.
- Infection: Aspirate the culture medium from the cells and infect with the target virus at a predetermined multiplicity of infection (MOI).
- Treatment: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of GS-441524 to the wells. Include untreated infected cells as a positive control and uninfected cells as a negative control.
- Incubation: Incubate the plates for a period appropriate for the virus to cause a cytopathic effect (CPE), typically 48-72 hours.

- Quantification of Viral Activity: Assess the viral CPE. Alternatively, quantify viral replication using methods such as quantitative reverse transcription PCR (qRT-PCR) for viral RNA or an immunoassay for a viral protein.
- Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the compound concentration and fitting the data to a dose-response curve.



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Workflow for in vitro antiviral activity assay.

Objective: To determine the half-maximal cytotoxic concentration (CC₅₀) of GS-441524.

Methodology:

- Cell Culture: Seed the host cell line in 96-well plates at an appropriate density.
- Compound Treatment: Add serial dilutions of GS-441524 to the cells. Include untreated cells as a control.
- Incubation: Incubate the plates for the same duration as the antiviral assay.
- Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available kit that measures ATP content (e.g., CellTiter-Glo®).
- Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis

The synthesis of GS-441524 is a multi-step process that is typically considered proprietary by its developer, Gilead Sciences. However, general synthetic routes for nucleoside analogs are well-established in medicinal chemistry literature. The synthesis generally involves the formation of the pyrrolo[2,1-f][1][7]triazine heterocyclic base, followed by its glycosylation with a protected ribose derivative, and subsequent modifications to introduce the cyano group and deprotect the final compound.

Toxicological Profile

GS-441524 was found to be non-toxic in feline cells at concentrations as high as 100 μ M.[11] In studies related to the treatment of FIP in cats, reported side effects were generally mild and included transient injection site reactions.[12]

It is important to note that the initial search for CAS number 56548-64-2 identified **Disperse Blue 291**, an azo dye.[1][2][3][4][5][6] This dye has been shown to have mutagenic activity in the Salmonella assay and can induce DNA breakage and apoptosis in human hepatoma cells (HepG2).[13][14][15] The biotransformation of azo dyes can lead to the release of aromatic amines, which may have genotoxic and carcinogenic properties.[14]

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